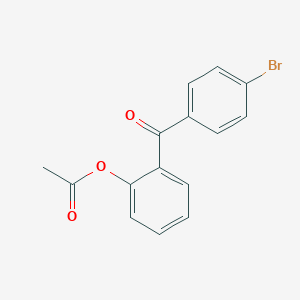

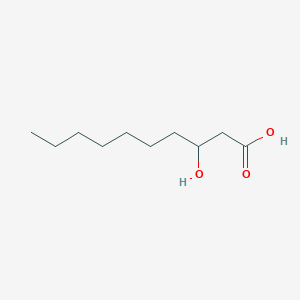

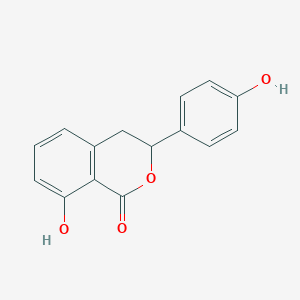

Boc-Phe-Gly-Gly-OH

描述

Synthesis Analysis

The synthesis of related peptides often involves standard peptide synthesis techniques, such as solid-phase synthesis (SPPS) or solution-phase synthesis, with protective groups like Boc to protect the amino functional group during the synthesis process. A study described the synthesis of a related peptide, N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, through usual workup procedures, indicating the importance of protective groups and coupling strategies in peptide synthesis (Patel et al., 1990).

Molecular Structure Analysis

Crystal structure and molecular conformation analysis provide insights into the peptide's three-dimensional structure. The aforementioned study also detailed the crystal structure and molecular conformation of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, showing the peptide adopts a β-turn II conformation stabilized by an intramolecular hydrogen bond, which is crucial for understanding peptide folding and function (Patel et al., 1990).

Chemical Reactions and Properties

The chemical reactivity and properties of Boc-Phe-Gly-Gly-OH and similar peptides are significantly influenced by their functional groups and overall structure. The presence of the Boc group offers protection to the amine functional group, allowing for selective reactions at other sites of the peptide molecule. For instance, the synthesis approach of a Phe-Gly E-alkene dipeptide isostere demonstrates how specific chemical reactions can be employed to modify peptide structures, generating novel compounds with potentially unique biological activities (Kranz & Kessler, 1996).

Physical Properties Analysis

The physical properties of peptides like Boc-Phe-Gly-Gly-OH, including solubility, stability, and melting point, are crucial for their handling, storage, and application in research. These properties are determined by the peptide's molecular structure and the nature of its constituent amino acids. The study on the crystal structure and molecular conformation of N-Boc-L-Gly-dehydro-Phe-NHCH3 provides insights into the factors influencing peptide stability and interactions, which are essential for understanding their physical behavior (Singh et al., 1989).

科学研究应用

Peptide Synthesis : It is used in the preparation of linear tri-, tetra-, and pentapeptides via dilithium azadienediolates (Bossler & Seebach, 1994).

Esterification in Chemical Synthesis : Boc-Phe-Gly-Gly-OH plays a role in the chemical esterification of alpha,alpha-trehalose to produce dipeptide esters. The sterical demands of the process affect the distribution and arrangement of acyl moieties around the core molecule (Jerić et al., 2006).

Pseudopeptide Synthesis : It serves as a building block in the synthesis of pseudopeptides such as dermorphin and substance P. These compounds are evaluated for their affinities for opioid receptors and NK1 receptors (Borg et al., 1999).

Solid Phase Peptide Synthesis : In the solid-phase synthesis of a tryptophan-containing decapeptide, this peptide sequence is used for fragment condensation (Suzuki & Sasaki, 1973).

Peptide Dimerization and Conjugation : Boc-Phe-Leu-OH, a related compound, is utilized for cross-linking in peptide dimerization and the conjugation of the dimer to an affinity matrix for receptor affinity purification (Shimohigashi et al., 1989).

Cyclization Reactions : The simple structure of Boc-Phe-Gly-Gly-OH prevents racemization and cyclodimerization, facilitating ring formation in cyclization reactions (Schmidt & Neubert, 2009).

Inhibitory Activity Against Endopeptidases : Boc-Tyr-Gly-Gly-Phe-Leu-CH2Cl, another related compound, has inhibitory activity against endopeptidase 22.19, relevant to the metabolism of opioid peptides (Taguchi et al., 1993).

安全和危害

未来方向

The Phe-Phe motif, which “Boc-Phe-Gly-Gly-OH” is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .

属性

IUPAC Name |

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)21-13(9-12-7-5-4-6-8-12)16(25)20-10-14(22)19-11-15(23)24/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQGOADLZZCJJG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Phe-Gly-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)

![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)

![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)